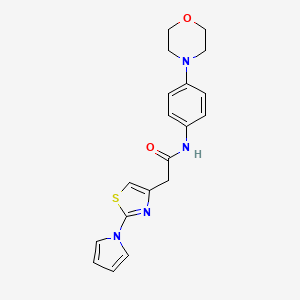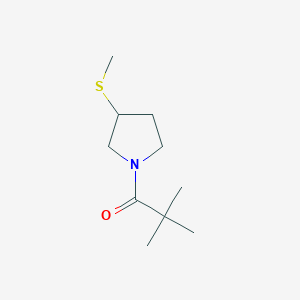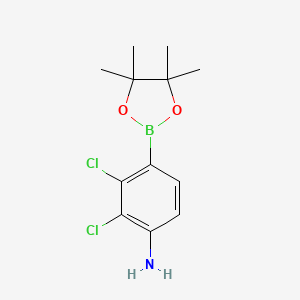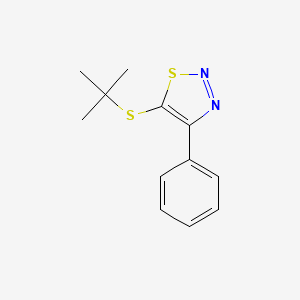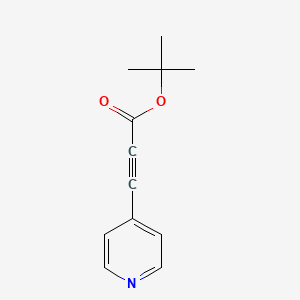
tert-Butyl 3-(pyridin-4-yl)propiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-(pyridin-4-yl)propiolate” is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 .
Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 203.24 . The boiling point and storage conditions are not specified .Mecanismo De Acción
Tert-Butyl 3-(pyridin-4-yl)propiolate acts as a nucleophile in organic synthesis and forms covalent bonds with electrophiles. In coordination chemistry, it acts as a bidentate ligand and forms stable metal complexes. The mechanism of action of this compound in biological systems is not well understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in humans or animals. However, it may have toxic effects if ingested or inhaled and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-Butyl 3-(pyridin-4-yl)propiolate in lab experiments include its high yield, scalability, and versatility. It can be used in various organic synthesis reactions and as a ligand in coordination chemistry. The limitations of using this compound include its potential toxicity and the lack of knowledge about its mechanism of action in biological systems.
Direcciones Futuras
Future research directions for tert-Butyl 3-(pyridin-4-yl)propiolate include investigating its potential applications in medicinal chemistry and material science. It can be used to prepare various pyridine derivatives that have potential applications as drugs or materials. In addition, its coordination chemistry properties can be further explored to prepare metal complexes that have potential applications in catalysis, sensing, and imaging. The mechanism of action of this compound in biological systems also requires further investigation to understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of tert-Butyl 3-(pyridin-4-yl)propiolate involves the reaction of pyridine-4-carboxylic acid with tert-butyl acetylene in the presence of a catalyst. The reaction proceeds through a one-pot, three-component reaction and yields this compound as a white solid. This method is efficient, scalable, and provides a high yield of the desired product.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-(pyridin-4-yl)propiolate has various scientific research applications. It is widely used in organic synthesis to prepare various pyridine derivatives, which have potential applications in medicinal chemistry and material science. This compound is also used as a ligand in coordination chemistry to prepare metal complexes that have potential applications in catalysis, sensing, and imaging.
Propiedades
IUPAC Name |
tert-butyl 3-pyridin-4-ylprop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h6-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULCGYUGPWFOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

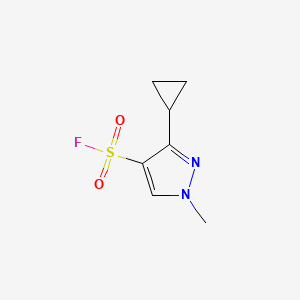

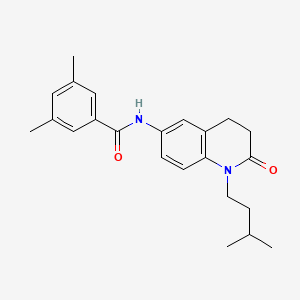
![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)
![1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2791985.png)
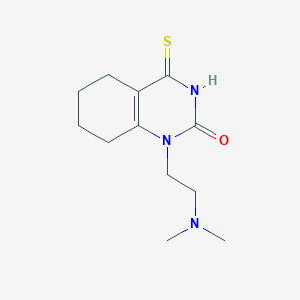
![5-[(E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2791988.png)
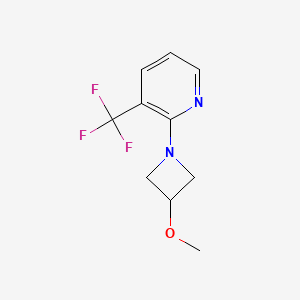
![4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2791992.png)
